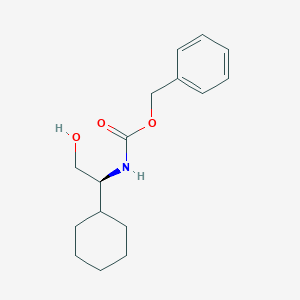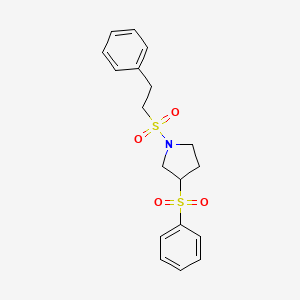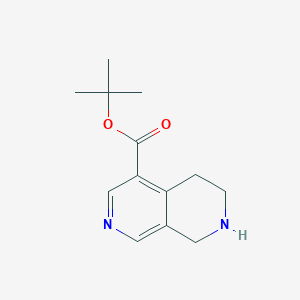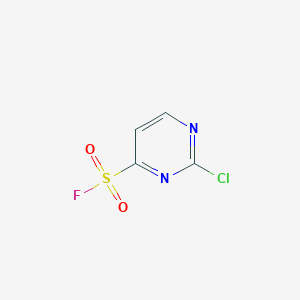![molecular formula C20H19N3O5S B3008954 2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide CAS No. 899976-31-9](/img/structure/B3008954.png)
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community due to its promising potential in various biomedical applications. It belongs to the class of isoindole-1,3-dione derivatives and has been synthesized using a variety of methods.
Scientific Research Applications
Anticonvulsant Evaluation : Compounds derived from 2-(1,3-dioxoisoindol-2-yl) have been evaluated for their anticonvulsant properties. For instance, derivatives of this compound have shown significant anticonvulsant activity in models such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, indicating their potential as anticonvulsant agents (Nath et al., 2021).
Anti-inflammatory Applications : Derivatives of 2-(1,3-dioxoisoindolin-2-yl) have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. These compounds have shown promising results in reducing inflammation, suggesting their use in developing anti-inflammatory agents (Nikalje et al., 2015).
Antitumor Activity : Studies have indicated that derivatives of 2-(1,3-dioxoisoindolin-2-yl) possess considerable antitumor activity against certain cancer cell lines. This suggests their potential use in cancer treatment strategies (Yurttaş et al., 2015).
Central Nervous System Depressant Activities : Some derivatives have been evaluated for their central nervous system (CNS) depressant activities, showing efficacy in inhibiting seizure spread in experimental models (Nikalje et al., 2011).
Antimicrobial and Antifungal Properties : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities, with some showing significant effectiveness against various microbial strains (Saravanan et al., 2010).
Antioxidant Activities : Studies also indicate that certain derivatives of 2-(1,3-dioxoisoindolin-2-yl) show antioxidant properties, which can be beneficial in various therapeutic applications (Ahmad et al., 2012).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-18(13-22-19(25)16-5-1-2-6-17(16)20(22)26)21-14-7-9-15(10-8-14)23-11-3-4-12-29(23,27)28/h1-2,5-10H,3-4,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVMHUJWRGPMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)
![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)
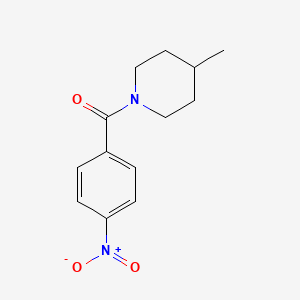
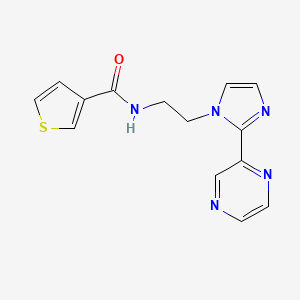
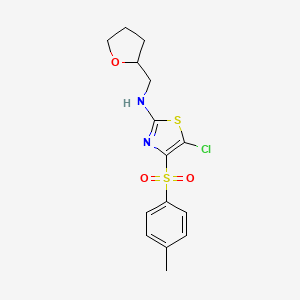
![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
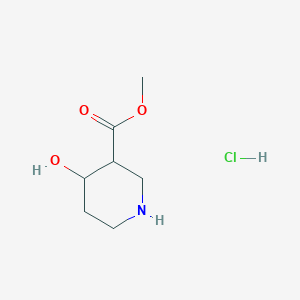
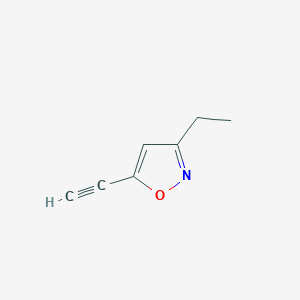
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)
